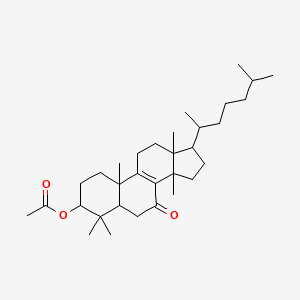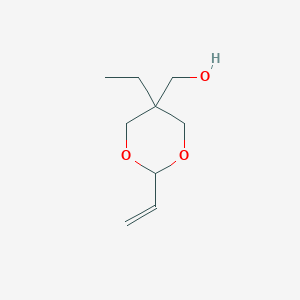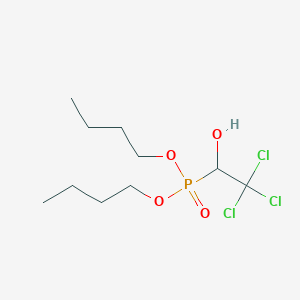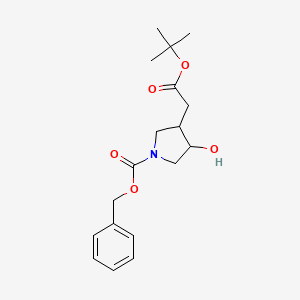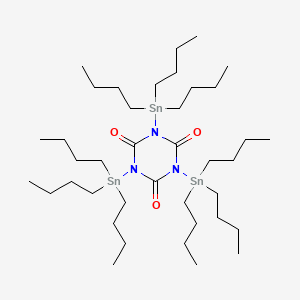
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three tributylstannane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) typically involves the reaction of cyanuric chloride with tributyltin hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with tributylstannane groups.
Industrial Production Methods
Industrial production of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Aplicaciones Científicas De Investigación
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
Mecanismo De Acción
The mechanism of action of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2,4,6-Trioxo-s-triazinetriyl)tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of tributylstannane.
(2,4,6-Trioxo-s-triazinetriyl)tris(triphenylstannane): Contains triphenylstannane groups, offering different steric and electronic properties.
Uniqueness
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is unique due to its specific combination of triazine and tributylstannane groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
752-58-9 |
|---|---|
Fórmula molecular |
C39H81N3O3Sn3 |
Peso molecular |
996.2 g/mol |
Nombre IUPAC |
1,3,5-tris(tributylstannyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/9C4H9.C3H3N3O3.3Sn/c9*1-3-4-2;7-1-4-2(8)6-3(9)5-1;;;/h9*1,3-4H2,2H3;(H3,4,5,6,7,8,9);;;/q;;;;;;;;;;3*+1/p-3 |
Clave InChI |
ZYSMIQUZIKICMV-UHFFFAOYSA-K |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)N1C(=O)N(C(=O)N(C1=O)[Sn](CCCC)(CCCC)CCCC)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


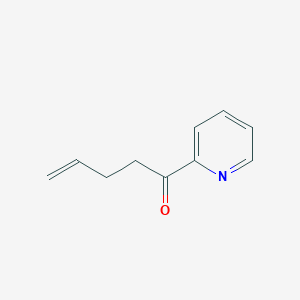
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
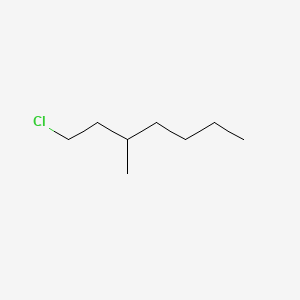
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
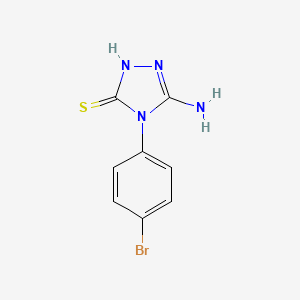
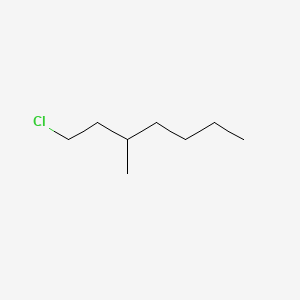
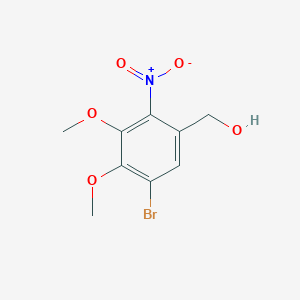
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

